![molecular formula C19H17N5OS B2963101 N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1286698-76-7](/img/structure/B2963101.png)

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

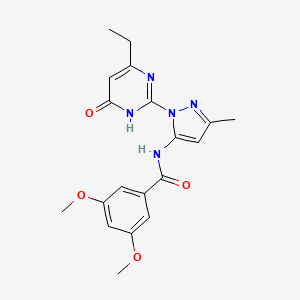

“N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide” is a complex organic compound that contains several heterocyclic rings, including a benzimidazole ring and a benzothiazole ring. These types of compounds are often bioactive and can have various applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, includes a benzimidazole ring (a fused benzene and imidazole ring), a benzothiazole ring (a fused benzene and thiazole ring), and an azetidine ring (a four-membered ring with one nitrogen and three carbon atoms). The presence of these rings and the carboxamide group could potentially influence its reactivity and interactions with other molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the heterocyclic rings and the carboxamide group could potentially result in significant polarity and the ability to form hydrogen bonds, which could influence its solubility, stability, and reactivity .Applications De Recherche Scientifique

Electrophysiological Activity

The compound's structural components, particularly the 1H-imidazol-1-yl moiety, have been explored for their cardiac electrophysiological activity, showing promise as class III agents in cardiac arrhythmia treatment. This research indicates that certain structural elements within this compound could be effective in modulating cardiac electrical activity, which is crucial for developing new therapeutic agents for arrhythmias (Morgan et al., 1990).

Anti-inflammatory Activity

Derivatives related to the compound's structure, specifically those incorporating the azetidinone framework, have shown significant anti-inflammatory activities. These findings suggest potential applications in designing new anti-inflammatory drugs, highlighting the importance of the compound's core structure in medicinal chemistry (Kalsi et al., 1990).

Supramolecular Gelation

Certain benzamide derivatives, including those related to the compound of interest, have been identified as effective supramolecular gelators. The study of these compounds provides insights into the role of non-covalent interactions, such as π-π interactions and hydrogen bonding, in the formation of stable gels. This research has implications for the development of novel materials with potential applications in drug delivery and tissue engineering (Yadav & Ballabh, 2020).

Anticancer Evaluation

Thiadiazole and benzamide groups, closely related to the compound , have been synthesized and evaluated for their anticancer properties. The study revealed that some of these compounds exhibit promising anticancer activity, which could lead to the development of new chemotherapeutic agents (Tiwari et al., 2017).

Orientations Futures

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas. Future research could involve exploring its synthesis, reactivity, and potential bioactivity, as well as its physical and chemical properties .

Propriétés

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-1-(1,3-benzothiazol-2-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5OS/c25-18(20-9-17-21-13-5-1-2-6-14(13)22-17)12-10-24(11-12)19-23-15-7-3-4-8-16(15)26-19/h1-8,12H,9-11H2,(H,20,25)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTCPWTZYBYIBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NCC4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2963018.png)

![4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic acid](/img/structure/B2963021.png)

![N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2963022.png)

![4-[4-ethyl-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2963025.png)

![7-Iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2963026.png)

![2-[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2963027.png)

![2,4-Ditert-butyl-6-[[(1-hydroxy-3,3-dimethylbutan-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B2963033.png)

![2,3-dimethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2963038.png)

![N-(3-acetylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2963039.png)

![N-cyclopentyl-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2963041.png)